molecular formula C18H16F2N2O2 B5786405 [4-(2-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone

[4-(2-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone

Cat. No.: B5786405
M. Wt: 330.3 g/mol
InChI Key: BWRRIJCAJVWBBG-UHFFFAOYSA-N
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Description

[4-(2-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone: is a synthetic organic compound that features a piperazine ring substituted with fluorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Fluorobenzoyl Groups: The fluorobenzoyl groups are introduced via acylation reactions. This involves reacting the piperazine ring with 2-fluorobenzoyl chloride and 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial reactors, and ensuring proper handling of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can target the carbonyl groups in the fluorobenzoyl moieties.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the carbonyl groups, potentially forming alcohols.

    Substitution: Substituted aromatic rings with various functional groups.

Scientific Research Applications

[4-(2-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting central nervous system disorders.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-(2-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorobenzoyl groups may enhance binding affinity and selectivity, influencing the compound’s pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Chlorobenzoyl)piperazin-1-yl]-(4-chlorophenyl)methanone: Similar structure but with chlorine atoms instead of fluorine.

    [4-(2-Methylbenzoyl)piperazin-1-yl]-(4-methylphenyl)methanone: Similar structure but with methyl groups instead of fluorine.

Uniqueness

  • The presence of fluorine atoms in [4-(2-Fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone can significantly alter its electronic properties, potentially enhancing its biological activity and stability compared to its analogs.

Properties

IUPAC Name

[4-(2-fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c19-14-7-5-13(6-8-14)17(23)21-9-11-22(12-10-21)18(24)15-3-1-2-4-16(15)20/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRRIJCAJVWBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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